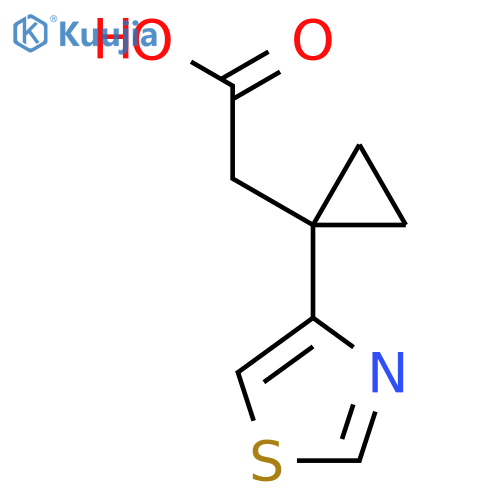Cas no 1368359-46-9 (2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid)

2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid
- 1368359-46-9
- 2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
- EN300-1829918
-
- インチ: 1S/C8H9NO2S/c10-7(11)3-8(1-2-8)6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11)
- InChIKey: RUPLRAIJSITCOU-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)C1(CC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 183.03539970g/mol
- どういたいしつりょう: 183.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 78.4Ų
2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829918-0.5g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1829918-5.0g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1829918-0.25g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1829918-0.05g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1829918-2.5g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1829918-1g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1829918-10.0g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1829918-0.1g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1829918-1.0g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1829918-5g |
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid |
1368359-46-9 | 5g |
$3687.0 | 2023-09-19 |
2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid 関連文献
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-1-(1,3-thiazol-4-yl)cyclopropylacetic acidに関する追加情報
Comprehensive Overview of 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid (CAS No. 1368359-46-9): Properties, Applications, and Research Insights
2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid (CAS No. 1368359-46-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a thiazole ring with a cyclopropylacetic acid moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to modulate biological pathways.
In recent years, the demand for heterocyclic compounds like 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid has surged, driven by advancements in medicinal chemistry and precision agriculture. This compound’s thiazole core is known for its electron-rich properties, which enhance binding affinity to target proteins. Meanwhile, the cyclopropyl group introduces steric constraints that can improve metabolic stability—a critical factor in drug design and agrochemical formulation.
One of the most searched questions about CAS No. 1368359-46-9 relates to its synthetic routes. The compound is typically synthesized via cycloaddition reactions or cross-coupling methodologies, with yields optimized through catalyst selection. Another hot topic is its role in crop protection, where derivatives of this acid have shown promise as eco-friendly pesticides. These applications align with global trends toward sustainable chemistry and reduced environmental impact.
From a pharmaceutical perspective, 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid is explored for its potential in anti-inflammatory and antimicrobial therapies. Its mechanism of action often involves interference with enzyme activity or signal transduction, making it a candidate for treating resistant infections. Researchers also investigate its structure-activity relationships (SAR) to refine potency and selectivity.
The compound’s physicochemical properties, such as solubility and logP, are frequently analyzed to predict its behavior in biological systems. These metrics are vital for formulation scientists working on drug delivery systems or agricultural adjuvants. Additionally, its stability under various pH conditions is a key consideration for industrial applications.
As the scientific community prioritizes green chemistry, 1368359-46-9 has been evaluated for scalable synthesis using catalytic methods that minimize waste. This aligns with regulatory pressures to adopt safer chemical processes. Furthermore, computational tools like molecular docking are employed to screen its derivatives for target specificity, reducing reliance on animal testing.
In summary, 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid represents a nexus of innovation across multiple disciplines. Its dual utility in life sciences and material development underscores its value, while ongoing research addresses challenges like synthetic efficiency and application safety. For those seeking deeper insights, peer-reviewed studies on its crystal structure and patent literature offer further technical details.
1368359-46-9 (2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid) 関連製品
- 2228589-07-7(3-(2-fluoro-6-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 847395-01-1(1-(3,4-dimethylphenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 2763993-21-9((9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate)
- 2138214-87-4(4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 1448520-13-5(1-Oxa-9-azaspiro[5.5]undec-2-en-4-one)
- 1368296-24-5(3-(N-benzylacetamido)-2-methylpropanoic acid)
- 2228351-35-5(tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 1421531-04-5(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid)




